2-(Allylthio)nicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-enylsulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h2-5H,1,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBMXXMQUGZNSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365246 | |
| Record name | 2-(allylthio)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-25-8 | |
| Record name | 2-(allylthio)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Allylthio Nicotinic Acid
Precursor Synthesis Strategies for Nicotinic Acid Scaffolds
The synthesis of 2-(allylthio)nicotinic acid relies on the availability of appropriately substituted nicotinic acid precursors, primarily 2-chloronicotinic acid and 2-mercaptonicotinic acid.
One common route to 2-chloronicotinic acid begins with the N-oxidation of nicotinic acid using hydrogen peroxide. semanticscholar.orggoogle.com The resulting nicotinic acid-N-oxide is then chlorinated using reagents such as phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅) or triethylamine, affording 2-chloronicotinic acid in high yields. semanticscholar.orgprepchem.com An alternative approach involves the direct oxidation of 2-chloro-3-alkyl pyridine (B92270) or 2-chloro-3-olefin pyridine with ozone in the presence of an acetate (B1210297) catalyst. google.com 2-Chloronicotinic acid serves as a crucial intermediate for a variety of derivatives. atlantis-press.comresearchgate.netresearchgate.net
The subsequent conversion of 2-chloronicotinic acid to 2-mercaptonicotinic acid is a key step. This transformation is typically achieved by reacting 2-chloronicotinic acid with thiourea (B124793) in water under reflux conditions. chemicalbook.comguidechem.com The reaction proceeds via an intermediate which, upon basic workup, yields 2-mercaptonicotinic acid as a pale yellow solid. chemicalbook.com This mercapto derivative is the direct precursor for the introduction of the allylthio group.
Table 1: Key Precursors for this compound Synthesis
| Precursor | Starting Material(s) | Key Reagents | Typical Yield | Reference(s) |
| 2-Chloronicotinic acid | Nicotinic acid | 1. H₂O₂ 2. POCl₃, PCl₅ | 87.5% | semanticscholar.org |
| 2-Chloronicotinic acid | Nicotinic acid-N-oxide | POCl₃, Triethylamine | 65-70% | prepchem.com |
| 2-Mercaptonicotinic acid | 2-Chloronicotinic acid | Thiourea | 84% | chemicalbook.comguidechem.com |
Direct Synthesis Routes for this compound
The direct synthesis of this compound is achieved through the S-alkylation of 2-mercaptonicotinic acid. This reaction involves the nucleophilic attack of the thiol group on an allyl halide, typically allyl bromide, in the presence of a base. The base deprotonates the thiol, forming a more nucleophilic thiolate anion, which then displaces the halide from the allyl bromide. This well-established reaction in organic synthesis provides a straightforward and efficient method for the preparation of the target compound. nih.govorganic-chemistry.org
Derivatization of this compound for Analog Generation
The carboxylic acid and the pyridine ring of this compound offer multiple sites for chemical modification, allowing for the generation of a diverse range of analogs with potentially unique properties.
Synthesis of Amide and Nitrile Analogs
The synthesis of amide derivatives of this compound can be accomplished through standard amide bond formation protocols. rsc.org A common method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comprepchem.comprepchem.commdpi.comresearchgate.netderpharmachemica.com The resulting 2-(allylthio)nicotinoyl chloride can then be reacted with a wide range of primary or secondary amines to yield the corresponding amides. mdpi.comderpharmachemica.com Alternatively, direct coupling of the carboxylic acid with an amine can be facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt). mdpi.com
The preparation of nitrile analogs from the carboxylic acid is a more involved process. A common synthetic route involves the conversion of the carboxylic acid to the primary amide, which can then be dehydrated using a variety of reagents, such as phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or cyanuric chloride, to afford the corresponding 2-(allylthio)nicotinonitrile.
Incorporation into Polymeric Structures
The nicotinic acid scaffold can be incorporated into polymeric structures to impart specific biological or chemical properties to the resulting material. google.com One approach involves the radical polymerization of vinyl compounds containing activated amide or ester groups. The resulting polymer can then be reacted with a suitable diamine or hydroxyalkylamine, followed by reaction with an activated derivative of this compound, such as its acyl chloride or imidazolide. This method allows for the covalent attachment of the this compound moiety as a side chain on the polymer backbone. google.com Both water-soluble and water-insoluble polymers can be synthesized, with the possibility of rendering insoluble polymers soluble through copolymerization with hydrophilic monomers. google.com
Formation of Oxadiazole Derivatives
A significant class of derivatives accessible from this compound are the 1,3,4-oxadiazoles. The synthesis of these heterocyclic compounds typically begins with the conversion of the carboxylic acid to its corresponding hydrazide. This is achieved by first forming the methyl or ethyl ester of this compound, followed by reaction with hydrazine (B178648) hydrate. asianpubs.org
The resulting this compound hydrazide is a key intermediate for the construction of the oxadiazole ring. A common method for the formation of 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of the acid hydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification. asianpubs.orgresearchgate.netrsc.org This reaction proceeds through the formation of a dithiocarbazate intermediate, which then cyclizes to form the oxadiazole-thiol.
Table 2: Summary of Derivatization Reactions of this compound
| Derivative Class | Key Intermediate(s) | Key Reagents | Resulting Functional Group |
| Amides | 2-(Allylthio)nicotinoyl chloride | Amines | Amide |
| Nitriles | 2-(Allylthio)nicotinamide | Dehydrating agents (e.g., P₄O₁₀) | Nitrile |
| Polymers | Activated this compound | Polymeric backbone with reactive groups | Ester or Amide linkage |
| 1,3,4-Oxadiazoles | This compound hydrazide | Carbon disulfide, Base | 1,3,4-Oxadiazole-2-thiol |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts (δ), coupling constants (J), and integration of proton (¹H) and carbon-¹³ (¹³C) signals, the complete chemical structure of 2-(Allylthio)nicotinic acid can be mapped out.
The ¹³C NMR spectrum would further corroborate the structure, with distinct signals for the carboxyl carbon, the aromatic carbons of the pyridine (B92270) ring, and the carbons of the allyl group. The chemical shifts of these carbons provide valuable information about their electronic environment. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be employed to correlate the proton and carbon signals, confirming the connectivity within the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.2 - 8.4 | dt | ~8.0, ~2.0 |
| H-5 | 7.5 - 7.7 | ddd | ~8.0, ~5.0, <1.0 |
| H-6 | 8.7 - 8.9 | dd | ~5.0, ~2.0 |
| -S-CH ₂- | 3.6 - 3.8 | d | ~7.0 |
| -CH = | 5.8 - 6.0 | m | - |
| =CH ₂ | 5.1 - 5.3 | dd | ~17.0, ~10.0 |
| COOH | 12.0 - 13.0 | s (broad) | - |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for accurately determining the elemental composition of a molecule by providing a highly precise measurement of its mass-to-charge ratio (m/z). This allows for the unambiguous verification of the molecular formula of this compound.
The molecular formula of this compound is C₉H₉NO₂S. The calculated exact mass for the protonated molecule [M+H]⁺ would be used to confirm this formula. HRMS analysis, typically using techniques like electrospray ionization (ESI), would be expected to yield an experimental m/z value that matches the theoretical value to within a few parts per million (ppm), providing strong evidence for the compound's identity.
In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments can provide valuable structural information through the analysis of fragmentation patterns. For this compound, characteristic fragmentation would likely involve the loss of the allyl group, the carboxyl group, or cleavage of the thioether bond, providing further confirmation of the proposed structure. While direct HRMS data for this compound is not published, data from related compounds like 2-(n-Propylthio)nicotinic acid can offer insights into expected fragmentation pathways. nist.govnist.gov
Table 2: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₉H₁₀NO₂S⁺ | 196.0427 |
| [M+Na]⁺ | C₉H₉NNaO₂S⁺ | 218.0246 |
| [M-H]⁻ | C₉H₈NO₂S⁻ | 194.0281 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display a series of absorption bands that confirm the presence of the carboxylic acid, the pyridine ring, the allyl group, and the thioether linkage.
Key expected absorption bands include a broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a strong C=O stretching vibration around 1700-1725 cm⁻¹. researchgate.netnih.gov The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ region. The presence of the allyl group would be indicated by C=C stretching around 1640 cm⁻¹ and =C-H stretching and bending vibrations. The C-S stretching vibration of the thioether group is typically weaker and appears in the fingerprint region, around 600-800 cm⁻¹. Analysis of the IR spectrum of the related compound 2-(n-Propylthio)nicotinic acid shows similar characteristic peaks. nist.gov
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700-1725 |
| Pyridine Ring | C=C and C=N stretch | 1400-1600 |
| Allyl Group | C=C stretch | ~1640 |
| Allyl Group | =C-H stretch | ~3080 |
| Thioether | C-S stretch | 600-800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to show characteristic absorption maxima (λmax) that are indicative of its electronic structure.
Nicotinic acid itself exhibits characteristic peaks at approximately 213 nm and 261 nm in an acidic solution. starna.comstarnacells.com The introduction of the allylthio group at the 2-position of the pyridine ring is expected to cause a bathochromic (red) shift in these absorption maxima due to the auxochromic effect of the sulfur atom's lone pair of electrons, which can extend the conjugation of the aromatic system. This shift provides evidence for the substitution on the pyridine ring. The spectrum would be useful in confirming the presence of the substituted pyridine chromophore. nih.govresearchgate.netresearchgate.net
Table 4: Predicted UV-Vis Absorption Data for this compound
| Solvent | Predicted λmax (nm) | Electronic Transition |
| Acidic Solution (e.g., 0.1 M HCl) | ~220-230 | π → π |
| Acidic Solution (e.g., 0.1 M HCl) | ~270-280 | π → π |
Note: The exact λmax values can be influenced by the solvent and pH.
X-ray Diffraction Studies for Solid-State Structure
While a crystal structure for this compound is not currently reported, studies on nicotinic acid have shown that it crystallizes in the monoclinic space group P2₁/c. nanomegas.com An X-ray diffraction analysis of this compound would determine its unique crystal system, space group, and unit cell dimensions, providing unequivocal proof of its solid-state structure. Powder X-ray diffraction (PXRD) could also be used to characterize the bulk crystalline form of the material. researchgate.net
Table 5: Illustrative Crystal Data for a Nicotinic Acid Derivative
| Parameter | Example Value (from Nicotinic Acid) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.19 |
| b (Å) | 11.74 |
| c (Å) | 7.28 |
| β (°) | 112.45 |
| Z | 4 |
Note: This data is for nicotinic acid and serves as an example of the type of information obtained from X-ray diffraction. The crystal data for this compound would be unique to that compound.
Pharmacological and Biochemical Investigations of 2 Allylthio Nicotinic Acid and Its Derivatives
In Vitro Biological Activity Profiling
The in vitro biological evaluation of 2-(Allylthio)nicotinic acid and its derivatives has centered on their potential to modulate the activity of several key enzymes implicated in metabolic and inflammatory pathways.
Enzyme Inhibition Studies
Alpha-Amylase Inhibition
Derivatives of nicotinic acid featuring thioether functionalities have been investigated for their inhibitory effects on α-amylase, a key enzyme in carbohydrate digestion. While specific data for this compound is not available, a study on nicotinic acid derivatives with (thio)ether groups at the 6-position provides valuable insights into the potential of this compound class. The research demonstrated that certain derivatives exhibit micromolar inhibition against α-amylase. nih.gov For instance, one of the more potent compounds in the series displayed an IC₅₀ value of 20.5 µM. nih.gov Another derivative showed an IC₅₀ of 58.1 µM and achieved a significant enzyme inactivation level of approximately 72%, surpassing the efficacy of the standard inhibitor, acarbose. nih.gov Mechanistic studies have suggested that these nicotinic acid derivatives may act as noncompetitive inhibitors of α-amylase. nih.gov
Interactive Data Table: α-Amylase Inhibition by 6-(thio)ether Nicotinic Acid Derivatives
| Compound | IC₅₀ (µM) | % Enzyme Inactivation |
| Derivative 1 | 20.5 | Not Reported |
| Derivative 2 | 58.1 | ~72% |
| Acarbose (Control) | Not Reported | Not Reported |
Alpha-Glucosidase Inhibition
In the context of α-glucosidase inhibition, another crucial enzyme for carbohydrate digestion, nicotinic acid derivatives with thioether functionalities have also been assessed. Although specific findings for this compound are not detailed in the available literature, studies on 6-(thio)ether nicotinic acid derivatives indicate promising activity. Two derivatives, in particular, showed inhibition values comparable to the standard drug acarbose, with IC₅₀ values of 32.9 µM and 26.4 µM, respectively. nih.gov These compounds also demonstrated a notable enhancement in enzyme inhibition at saturation, reaching approximately 80-90%. nih.gov The mechanism of inhibition for these promising compounds was determined to be noncompetitive, which could offer advantages over competitive inhibitors in regulating enzyme function. nih.gov
Interactive Data Table: α-Glucosidase Inhibition by 6-(thio)ether Nicotinic Acid Derivatives
| Compound | IC₅₀ (µM) | % Enzyme Inhibition at Saturation |
| Derivative 3 | 32.9 | ~80-90% |
| Derivative 4 | 26.4 | ~80-90% |
| Acarbose (Control) | Not Reported | Not Reported |
Glucokinase Activation
Glucokinase (GK) is a principal enzyme in glucose metabolism, and its activation is a therapeutic strategy for type 2 diabetes. While small molecule glucokinase activators (GKAs) are an area of active research, there is currently no specific information available in the scientific literature regarding the activation of glucokinase by this compound or its close derivatives. The existing research on GKAs focuses on different chemical scaffolds.
Cyclooxygenase (COX) Inhibition (e.g., COX-2)
Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major target for anti-inflammatory drugs. There is a lack of specific data in the reviewed literature concerning the direct inhibition of COX enzymes, including COX-2, by this compound. While various nicotinic acid derivatives have been explored for anti-inflammatory properties, the specific contribution of a 2-allylthio substituent to COX inhibition has not been detailed.
Other Relevant Enzyme Targets
Investigations into the broader enzymatic interactions of nicotinic acid have revealed effects on other enzyme systems. For instance, nicotinic acid itself has been shown to inhibit human cytochrome P450 enzymes, specifically CYP2D6, with a Kᵢ of 3.8 +/- 0.3 mM. nih.gov This inhibition is thought to occur via the coordination of the pyridine (B92270) nitrogen atom to the heme iron. nih.gov However, studies specifically evaluating the inhibitory activity of this compound on cytochrome P450 enzymes or other relevant targets are not currently available in the scientific literature.
Cellular Assays and Signaling Pathway Analysis
In Vivo Pharmacological Efficacy Studies
There is a lack of published data from in vivo studies designed to evaluate the efficacy of this compound in specific disease models, such as those for inflammation. Typically, such studies would involve the induction of a disease state in animal models, for example, using agents like carrageenan to induce inflammation, followed by the administration of the test compound to assess its therapeutic effect. nih.gov The outcomes measured would often include changes in physical parameters (like paw edema), as well as biochemical markers of inflammation. For other nicotinic acid derivatives, researchers have successfully demonstrated anti-inflammatory effects in such models. nih.gov However, no such data tables or detailed research findings could be located for this compound itself.
Similarly, comprehensive assessments of the systemic effects and physiological responses to this compound are not available in the public domain. Such studies would typically investigate the compound's effects on various organ systems and physiological parameters, including cardiovascular, metabolic, and neurological functions. For nicotinic acid, systemic effects are well-documented and include changes in lipid metabolism and potential impacts on glucose homeostasis. nih.govnih.gov The influence of the 2-allylthio substitution on these systemic actions remains to be elucidated through dedicated in vivo research.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Elucidation of Structural Determinants for Biological Activity
Detailed studies elucidating the specific structural determinants required for the biological activity of 2-(Allylthio)nicotinic acid are not present in the current body of scientific literature. However, research on analogous 2-thio-substituted nicotinic acids provides valuable insights into the potential roles of its key structural features.
For the broader class of thionicotinic acid derivatives, the carboxylic acid moiety at the C3 position of the pyridine (B92270) ring is often crucial for certain biological activities. For instance, in studies of compounds like 2-(1-adamantylthio)nicotinic acid, the presence of the carboxylic acid group was found to be essential for its potent vasorelaxant effects. nih.govmdpi.com This suggests that the acidic proton and the ability to engage in hydrogen bonding or ionic interactions are critical for receptor binding or modulating enzyme activity.
Research on related compounds has shown that the substituent on the sulfur atom can confer specific activities. For example, the bulky, lipophilic adamantyl group in 2-(1-adamantylthio)nicotinic acid contributes significantly to its antioxidant properties. nih.govmdpi.com Without experimental data, the specific contribution of the allyl group in this compound to any potential biological activity remains speculative.
Impact of Substituent Variations on Pharmacological Profile
There is no available research that specifically investigates the impact of substituent variations on the allylthio moiety or other positions of the this compound scaffold. Therefore, a direct analysis of how modifications would alter its pharmacological profile cannot be provided.
However, based on general principles of medicinal chemistry and data from related nicotinic acid derivatives, several hypotheses can be formed:
Variation of the S-Substituent: Replacing the allyl group with other alkyl, aryl, or heterocyclic groups would be expected to have a profound impact on activity.
Alkyl Chains: Varying the length and branching of the alkyl chain would alter the compound's lipophilicity. For example, replacing the allyl group with a propyl group (as in 2-(n-propylthio)nicotinic acid) would slightly increase lipophilicity and remove the reactive double bond, which could alter both potency and metabolic stability.
Bulky Groups: Introduction of bulky groups, such as the adamantyl group, has been shown to enhance antioxidant and vasorelaxant activities in related series. nih.govmdpi.com
Aromatic Rings: Substituting the allyl group with a phenyl or substituted phenyl ring would introduce potential for π-π stacking and other electronic interactions, likely leading to a completely different pharmacological profile.
Modification of the Carboxylic Acid: The conversion of the carboxylic acid to its corresponding ester, amide, or nitrile has been shown to dramatically reduce or abolish the vasorelaxant activity in 2-(1-adamantylthio)nicotinic acid analogs. nih.govmdpi.com This indicates that the acidic proton is a critical pharmacophoric feature for this specific activity. It is plausible that similar modifications to this compound would result in a comparable loss of any activity that depends on this functional group.
The following table illustrates how variations in the substituent at the 2-thio position affect the biological activity of nicotinic acid, based on data from analogous compounds.
| Compound Name | R Group at 2-thio position | Observed Biological Activity | Reference |
| 2-(1-Adamantylthio)nicotinic acid | Adamantyl | Potent Vasorelaxant & Antioxidant | nih.gov, mdpi.com |
| This compound | Allyl | Data Not Available | N/A |
| 2-(n-Propylthio)nicotinic acid | n-Propyl | Data Not Available | N/A |
Stereochemical Considerations in Biological Activity
This compound itself is an achiral molecule. It does not possess any stereocenters, and the allyl group, while containing a double bond, does not present E/Z isomerism in this context. Therefore, there are no stereoisomers of this compound.
However, if modifications were to be introduced to the molecule that create a chiral center, stereochemical considerations would become critical. For example, if the allyl group were to be hydroxylated on the second carbon (becoming a 2-hydroxypropylthio group), a chiral center would be created. In such a hypothetical scenario, the two resulting enantiomers (R and S) would likely exhibit different biological activities. It is a well-established principle in pharmacology that biological systems, being chiral themselves, often interact differently with enantiomers of a chiral drug. One enantiomer may be significantly more potent (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).
Without specific derivatives of this compound that are chiral, any discussion on stereochemistry remains theoretical. There is no published research on chiral derivatives of this specific compound, and thus no experimental data on the differential activity of any potential stereoisomers.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(Allylthio)nicotinic acid, docking simulations are instrumental in identifying potential protein targets and understanding the specific interactions that govern its binding affinity.
Researchers utilize docking studies to screen large libraries of compounds against a known protein target or to propose the binding mode of a specific ligand like this compound. For instance, derivatives of nicotinic acid have been docked into the active sites of various enzymes to explore their inhibitory potential. nih.govnih.gov The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a search algorithm that explores various binding poses. These poses are then scored based on a function that estimates the binding free energy.
Key interactions typically observed in such simulations include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues in a binding pocket, while the allylthio group and the pyridine (B92270) ring can engage in hydrophobic and π-stacking interactions, respectively.
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Target
| Parameter | Value | Interacting Residues | Interaction Type |
| Binding Affinity (kcal/mol) | -7.5 | Arg120, Ser122 | Hydrogen Bond |
| Leu80, Val111 | Hydrophobic | ||
| Phe210 | π-π Stacking |
Note: The data in this table is illustrative and intended to represent typical outputs from a molecular docking simulation.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. epstem.net For this compound, these calculations can provide insights into its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).
Studies on similar molecules, such as 2-(methylthio)nicotinic acid, have utilized DFT to analyze conformational possibilities and vibrational spectra. researchgate.net The electronic properties derived from these calculations are crucial for understanding the molecule's behavior in biological systems. For example, the distribution of electrostatic potential on the molecular surface can indicate regions prone to electrophilic or nucleophilic attack, which is vital for predicting metabolic pathways and interactions with biological macromolecules. nih.gov
The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. epstem.net Furthermore, DFT can be used to calculate various molecular descriptors that are essential for developing quantitative structure-activity relationships (QSAR).
Table 2: Calculated Electronic Properties of this compound (Illustrative)
| Property | Value |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.8 |
| HOMO-LUMO Gap (eV) | 4.4 |
| Dipole Moment (Debye) | 3.5 |
Note: The data in this table is hypothetical and based on typical values for similar organic molecules.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. nih.gov MD simulations are used to study the flexibility of this compound and its binding partner, providing a more realistic representation of the biological environment.
These simulations can validate the binding poses obtained from docking and assess the stability of key interactions. mdpi.com For example, an MD simulation could track the hydrogen bonds formed between the carboxylic acid group of this compound and the protein target to determine their persistence over the simulation period. Analysis of the trajectory can also reveal conformational changes in the protein upon ligand binding, which can be crucial for its function. mdpi.com Such simulations are computationally intensive but provide invaluable information on the dynamics of molecular recognition.
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model for a series of active compounds, including derivatives of nicotinic acid, can be generated to guide the design of new, more potent ligands.
For this compound, a pharmacophore model might include features such as a hydrogen bond acceptor (the carboxylic oxygen), a hydrogen bond donor (the carboxylic hydrogen), a hydrophobic group (the allyl group), and an aromatic ring feature (the pyridine ring). nih.gov This model can then be used to screen virtual libraries for other molecules that fit the pharmacophoric requirements, potentially leading to the discovery of novel therapeutic agents. This approach is particularly useful when the 3D structure of the biological target is unknown. nih.gov
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic and safety profiles. Computational models are widely used to predict the ADMET properties of molecules early in the drug discovery process, helping to identify potential liabilities and guide chemical modifications.
For this compound, various in silico tools can be used to predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area. By identifying potential ADMET issues early on, chemists can modify the structure of this compound to improve its drug-like properties while maintaining its desired biological activity.
Table 3: Predicted ADMET Properties of this compound (Illustrative)
| Property | Predicted Value | Interpretation |
| Oral Bioavailability | High | Likely well-absorbed orally |
| Blood-Brain Barrier Penetration | Low | Unlikely to have significant CNS effects |
| CYP450 2D6 Inhibition | Unlikely | Low potential for drug-drug interactions |
| Ames Mutagenicity | Negative | Unlikely to be mutagenic |
Note: The data in this table is for illustrative purposes and represents typical outputs from ADMET prediction software.
Potential Therapeutic Applications and Future Research Directions
Anti-inflammatory and Analgesic Potential
Nicotinic acid and its derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.gov Research has shown that nicotinic acid itself can inhibit the nociceptive responses in models of inflammatory pain and reduce paw edema induced by carrageenan in animal studies. researchgate.net This inherent activity of the core nicotinic acid structure provides a strong basis for investigating derivatives like 2-(Allylthio)nicotinic acid for similar or enhanced effects.
The development of novel derivatives has been a key strategy to improve efficacy and safety profiles. Studies on various 2-substituted nicotinic acid derivatives have reported promising anti-inflammatory and analgesic properties. nih.govmdpi.com For instance, certain 2-Aryl nicotinic acid derivatives have shown unique analgesic activities and significant inhibition of edema, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid. mdpi.com The mechanism often involves the inhibition of inflammatory mediators. Research into new nicotinic acid derivatives has demonstrated the ability of these compounds to inhibit inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like iNOS and COX-2, which are key players in the inflammatory cascade. researchgate.net The focus on developing selective COX-2 inhibitors is particularly noteworthy, as this approach aims to provide anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comresearchgate.net
| Compound | Analgesic Activity (% Inhibition) | Anti-inflammatory Activity (% Edema Inhibition) | Reference |
|---|---|---|---|
| 2-Aryl Nicotinic Acid Derivative 1 | 61.7 ± 4.8% | 61.7 ± 3.8% | mdpi.com |
| 2-Aryl Nicotinic Acid Derivative 2 | 61.7 ± 4.8% | 62.2 ± 5.4% | mdpi.com |
| Mefenamic Acid (Standard) | 72.4 ± 4.6% | 59.3 ± 4.21% | mdpi.com |
Antioxidant Applications
The antioxidant potential of nicotinic acid derivatives is an area of active investigation. nih.gov Oxidative stress is a key pathological factor in numerous diseases, and compounds that can mitigate it are of significant therapeutic interest. researchgate.net Studies have shown that nicotinic acid can protect hepatocytes from cell death induced by oxidative stress. researchgate.net
Thionicotinic acid analogs, which are structurally related to this compound, have exhibited notable antioxidant properties in both 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide (B77818) dismutase (SOD) assays. nih.gov Specifically, 2-(1-adamantylthio)nicotinic acid was identified as a potent antioxidant in this class. nih.gov The presence of the sulfur linkage appears to be a key contributor to this activity. Further research into other nicotinic acid derivatives has confirmed their antioxidant potential, with some compounds demonstrating SOD levels comparable to that of ascorbic acid. nih.gov These findings suggest that this compound, by virtue of its thioether linkage, is a promising candidate for development as an antioxidant agent.
Metabolic Disorder Management
The primary and most established therapeutic use of the parent compound, nicotinic acid, is in the management of metabolic disorders, specifically dyslipidemia. google.comgoogle.com For decades, niacin has been used as a lipid-lowering agent due to its beneficial effects on the full lipid profile. nih.govscbt.com It effectively reduces levels of low-density lipoprotein cholesterol (LDL-C), very low-density lipoprotein cholesterol (VLDL-C), triglycerides, and lipoprotein(a), while simultaneously increasing levels of high-density lipoprotein cholesterol (HDL-C). nih.govresearchgate.net
The mechanism behind these effects is partly mediated by the activation of the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, which is highly expressed in adipocytes. nih.govscbt.com This leads to an inhibition of lipolysis in adipose tissue. researchgate.net Given its potent anti-atherosclerotic effects, nicotinic acid has been a cornerstone in preventing cardiovascular disease. google.comscbt.com While the allylthio substitution in this compound may modulate this activity, the core nicotinic acid structure suggests a strong potential for use in managing metabolic syndromes. Future research would need to determine if this derivative retains the potent lipid-modifying effects of its parent compound and whether it offers any advantages.
Ion Adsorption and Environmental Applications
While many environmental applications focus on the removal of substances like nicotinic acid from wastewater using adsorbents such as layered double hydroxides or hydrochars, the nicotinic acid structure itself possesses properties relevant to ion interaction. nih.gov The nitrogen and oxygen atoms in the nicotinic acid molecule provide chelating sites that allow for the formation of chemical complexes with transition metal ions.
This chelating property suggests a potential role in stabilizing metal ions. nih.gov For instance, nicotinic acid has been shown to increase tolerance to heavy metals like cadmium, copper, and zinc in certain plants, suggesting a biological role in managing metal toxicity. mdpi.com Although this effect was not mediated by glutathione, it points to an alternative defense mechanism involving the nicotinic acid molecule. mdpi.com This capacity for ion complexation could be explored for environmental applications such as metal ion stabilization or targeted delivery, though its use as a bulk adsorbent for wastewater cleanup is not a primary area of investigation.
Other Emerging Therapeutic Areas
Beyond its established roles, research into nicotinic acid and its derivatives is uncovering potential in new therapeutic fields. One of the most promising is in immunomodulation. The discovery of the nicotinic acid receptor GPR109A on immune cells has led to the identification of direct immunomodulatory properties, including the regulation of inflammatory mediator release from adipose tissue, independent of lipid level changes. scbt.com
Another emerging area is the treatment of mitochondrial disorders. A clinical trial is currently investigating the use of niacin supplementation in patients with mitochondrial myopathy, a progressive muscle-wasting disease. The hypothesis is that as a precursor to NAD+, niacin can boost intracellular NAD+ levels, which is a critical cofactor for cellular energy metabolism, thereby improving mitochondrial biogenesis and function. Furthermore, the antithrombotic effects and the ability to improve endothelial function suggest broader applications in cardiovascular health beyond lipid management. nih.gov
Challenges and Opportunities in Clinical Translation
The path from a promising compound like this compound to a clinically approved therapy is fraught with challenges. A significant hurdle is large-scale manufacturing, as processes must be robust, repeatable, and cost-effective to move from laboratory to industrial production. For many novel compounds, developing such a process can be a major bottleneck.
Preclinical testing presents another challenge, as it requires the use of appropriate animal models that can accurately predict efficacy and safety in humans. The design of clinical trials must be carefully considered to demonstrate a clear benefit over existing therapies. Furthermore, navigating the complex landscape of government regulations and securing intellectual property rights are critical steps for successful commercialization. Despite these obstacles, the opportunity to develop a novel therapeutic with an improved efficacy or safety profile provides a powerful incentive for overcoming these challenges. The development of new nanomedicines and drug delivery systems also offers new opportunities to enhance the therapeutic potential of compounds like this compound.
Development of Novel this compound Derivatives with Enhanced Efficacy and Selectivity
A key strategy in modern drug development is the synthesis of novel derivatives of a lead compound to optimize its pharmacological properties. For this compound, this could involve modifying the allylthio side chain or the carboxylic acid group to enhance specific activities. The goal is to improve therapeutic efficacy, increase selectivity for a biological target, and reduce undesirable side effects. nih.gov
Examples from the broader class of nicotinic acid derivatives illustrate the potential of this approach:
Targeting Specific Enzymes: Researchers have designed novel nicotinic acid-based agents with selective inhibitory efficacy against specific targets like vascular endothelial growth factor receptor-2 (VEGFR-2) for potential anticancer activity. nih.gov
Improving Safety: New series of nicotinic acid derivatives have been synthesized and evaluated as anti-inflammatory agents with an enhanced gastric safety profile, a significant advantage over traditional NSAIDs. researchgate.net
Broadening Applications: By splicing the nicotinic acid substructure with other active molecules, such as thiophene, derivatives with entirely new applications, like potent fungicidal activity, have been created.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 2-(Allylthio)nicotinic acid?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between allylthiol and a halogenated nicotinic acid derivative under controlled pH and temperature. For characterization, use a combination of NMR (¹H/¹³C) to confirm structural integrity, HPLC for purity assessment (>98% recommended), and FT-IR to validate functional groups (e.g., thioether and carboxylic acid). Ensure detailed experimental protocols are documented for reproducibility, including solvent selection and reaction stoichiometry .
Q. How can researchers ensure accurate quantification of this compound in biological matrices?
- Methodological Answer : Employ reverse-phase HPLC with UV detection (λ = 260–280 nm) calibrated against a certified reference standard. For complex matrices (e.g., cell lysates), include a solid-phase extraction (SPE) step to isolate the compound and reduce interference. Validate the method using spike-and-recovery experiments to assess matrix effects and limit of detection (LOD) .
Q. What are the best practices for ensuring reproducibility in experimental protocols involving this compound?
- Methodological Answer : Adhere to standardized reporting guidelines for chemical synthesis and analysis, such as providing exact reagent grades, instrumentation parameters, and raw spectral data in supplementary materials. Cross-validate results using independent techniques (e.g., LC-MS vs. NMR) and reference established protocols from peer-reviewed studies .
Advanced Research Questions
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer : Conduct kinetic stability studies by incubating the compound in buffered solutions (pH 2–10) at 25°C and 37°C. Monitor degradation via time-resolved HPLC and identify breakdown products using high-resolution mass spectrometry (HRMS). Note that acidic conditions may promote hydrolysis of the allylthio group, while alkaline conditions could destabilize the carboxylic acid moiety .
Q. What mechanisms explain contradictory literature reports on the metabolic fate of this compound?
- Methodological Answer : Discrepancies often arise from differences in model systems (e.g., in vitro vs. in vivo) or detection methods. To resolve conflicts, perform comparative studies using isotopically labeled analogs (e.g., ¹⁴C-allylthio) to track metabolic pathways. Analyze both cytosolic and mitochondrial fractions to identify compartment-specific metabolism .
Q. How can researchers design experiments to elucidate the reaction kinetics of this compound with biological thiols?
- Methodological Answer : Use stopped-flow spectrophotometry to measure real-time thiol-disulfide exchange rates. Vary concentrations of glutathione or cysteine to determine pseudo-first-order rate constants. Control for pH and ionic strength, and validate findings with computational modeling (e.g., DFT calculations) .
Q. What strategies mitigate interference from structurally similar metabolites in analytical workflows?
- Methodological Answer : Implement tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) to distinguish the compound from isomers. Optimize chromatographic separation using HILIC or ion-pairing reagents. Cross-reference fragmentation patterns with spectral libraries to confirm identity .
Data Analysis and Validation
Q. How should researchers address variability in bioactivity assays involving this compound?
- Methodological Answer : Normalize data to internal controls (e.g., housekeeping genes in cellular assays) and perform power analyses to determine sample size adequacy. Use orthogonal assays (e.g., enzymatic inhibition and cellular viability) to confirm bioactivity. Report confidence intervals and effect sizes to contextualize variability .
Q. What are the critical steps for validating novel synthetic derivatives of this compound?
- Methodological Answer : Confirm regioselectivity of substitution reactions via X-ray crystallography or NOESY NMR. Assess purity using differential scanning calorimetry (DSC) to detect polymorphic impurities. Compare experimental logP values with computational predictions to validate structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
